2,4-Hexadiyne-1,6-diol is a symmetrical, rigid C6 diyne-diol (HOCH₂–C≡C–C≡C–CH₂OH) supplied as a crystalline solid with a baseline melting point of 112–115 °C . In industrial and advanced laboratory procurement, it is primarily valued as a bifunctional building block that combines a highly reactive conjugated diacetylene core with terminal hydroxyl groups. This dual functionality enables straightforward derivatization into sulfonates, esters, and ethers without the need for complex intermediate functionalization steps. Its most prominent commercial and scientific utility lies in its role as an optimal precursor for topochemical solid-state polymerization—yielding highly ordered polydiacetylene (PDA) materials—as well as serving as a rigid crosslinker in structural materials and an essential intermediate in the total synthesis of specialized active pharmaceutical ingredients.
Substituting 2,4-hexadiyne-1,6-diol with closely related alkynes or diynes results in fundamental process failures in both materials science and synthetic chemistry. Shorter analogs like 1,4-butynediol lack the conjugated diyne core required for topochemical polymerization into polydiacetylenes [1]. Conversely, the non-hydroxylated analog 2,4-hexadiyne cannot form the strong intermolecular hydrogen bond networks necessary for stable room-temperature handling, nor does it provide the functional handles required for direct esterification into reactive monomers like bis(p-toluenesulfonate) (PTS) . Furthermore, while longer amphiphilic diacetylenes such as 10,12-pentacosadiynoic acid (PCDA) are common in sensor applications, they typically require UV irradiation and polymerize into less-ordered films. The rigid, compact C6 framework of 2,4-hexadiyne-1,6-diol is uniquely required to achieve the precise ~4.9 Å intermolecular spacing necessary for diffusionless, single-crystal-to-single-crystal thermal polymerization [2].
2,4-Hexadiyne-1,6-diol exhibits a melting point of 112–115 °C, which is significantly higher than that of its non-hydroxylated counterpart, 2,4-hexadiyne (66–68 °C), and the shorter alkyne 1,4-butynediol (58 °C) . This ~46–57 °C differential is driven by robust intermolecular hydrogen bonding provided by the terminal hydroxyl groups.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 112–115 °C |
| Comparator Or Baseline | 1,4-Butynediol (58 °C) and 2,4-Hexadiyne (66-68 °C) |
| Quantified Difference | +46 to +57 °C higher melting point |
| Conditions | Standard atmospheric pressure, bulk solid state |
The substantially higher melting point ensures superior thermal stability during shipping, storage, and pre-polymerization handling, reducing the risk of premature degradation.
When derivatized into its prototypical bis(p-toluenesulfonate) (PTS) monomer, the core 2,4-hexadiyne-1,6-diol framework demonstrates highly predictable thermal polymerization kinetics. Calorimetric studies quantify the heat of polymerization at ΔHp = -31.2 to -36.5 kcal/mol, with a precise thermal activation energy (Ea) of 22.2–22.8 kcal/mol [1]. This specific energetic profile allows for a controlled 200-fold increase in the polymerization rate between 30 °C and 80 °C, a level of thermal tunability not achievable with UV-dependent film-forming diynes like PCDA [2].
| Evidence Dimension | Thermal Activation Energy (Ea) for Polymerization |
| Target Compound Data | Ea = 22.2–22.8 kcal/mol (PTS derivative) |
| Comparator Or Baseline | UV-dependent diynes (e.g., PCDA) requiring photochemical initiation |
| Quantified Difference | Enables 200-fold thermally controlled rate scaling between 30–80 °C |
| Conditions | Solid-state differential scanning calorimetry (DSC) |
Predictable thermal activation parameters allow manufacturers to precisely control the solid-state polymerization process, ensuring reproducible batch-to-batch polymer yields without relying on uniform UV penetration.
Topochemical 1,4-addition requires the reactive carbons of adjacent diyne monomers to be aligned at a translational repeat distance of approximately 4.9 Å [1]. The rigid, symmetrical C6 geometry of 2,4-hexadiyne-1,6-diol consistently achieves this optimal packing in the solid state. In contrast, sterically hindered or asymmetric diynes often stack at unfavorable angles with reactive carbons separated by 5.8 to 6.2 Å, completely inhibiting single-crystal polymerization[2].
| Evidence Dimension | Intermolecular Reactive Carbon Distance |
| Target Compound Data | ~4.9 Å packing distance |
| Comparator Or Baseline | Asymmetric or sterically hindered diynes (>5.8 Å) |
| Quantified Difference | ~1.0 Å closer proximity, enabling diffusionless transformation |
| Conditions | X-ray crystallographic analysis of monomer packing |
Achieving the optimal ~4.9 Å packing distance is an absolute prerequisite for synthesizing highly ordered, defect-free polydiacetylene single crystals for advanced electronic applications.
Directly downstream of its optimal ~4.9 Å packing capability, 2,4-hexadiyne-1,6-diol is the premier precursor for synthesizing bis(p-toluenesulfonate) (PTS) monomers. These monomers undergo controlled thermal solid-state polymerization to produce highly conjugated, defect-free PDA single crystals used in advanced organic field-effect transistors and non-linear optical devices [1].
Leveraging its high thermal stability and bifunctional hydroxyl groups, this compound is utilized as a rigid, linear strut in the construction of MOFs and advanced elastomeric networks. The C6 diyne core provides structural rigidity and defined porosity that flexible aliphatic diols like 1,6-hexanediol cannot achieve[2].
The specific C6 diyne-diol architecture is an irreplaceable building block in the total synthesis of complex pharmaceuticals, such as the antibiotic thiarubrine A. Substituting shorter chains like 1,4-butynediol fails to provide the necessary carbon backbone required to construct the critical 1,2-dithiin core of these bioactive molecules .
Flammable